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Desmethyltiagabine is a chemical compound that functions as a selective inhibitor of the gamma-aminobutyric acid (GABA) transporter. It is structurally related to tiagabine, a medication used primarily in the treatment of epilepsy and anxiety disorders. Desmethyltiagabine has garnered interest due to its potential anticonvulsant properties, which are attributed to its ability to enhance GABAergic neurotransmission by inhibiting the reuptake of GABA in the synaptic cleft, thereby increasing its availability and activity in the central nervous system .
Desmethyltiagabine exhibits significant biological activity as a GABA uptake inhibitor, similar to its parent compound tiagabine. Its mechanism involves blocking the GABA transporter, which leads to increased levels of GABA in the synaptic cleft. This action contributes to its potential use as an anticonvulsant and anxiolytic agent. Studies have shown that desmethyltiagabine can reduce seizure activity in animal models, indicating its promise for therapeutic applications in epilepsy .
The synthesis of desmethyltiagabine has been explored through various methods, with notable approaches including:
Desmethyltiagabine's primary applications are in the field of neurology, particularly for its potential use as an anticonvulsant. Its ability to modulate GABA levels makes it a candidate for treating conditions such as:
Desmethyltiagabine shares structural similarities with several other compounds known for their effects on the GABA system. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Similarity | Mechanism of Action | Unique Features |
|---|---|---|---|
| Tiagabine | High | GABA reuptake inhibitor | Parent compound; marketed medication |
| Clobazam | Moderate | Positive allosteric modulator at GABA-A | Benzodiazepine derivative |
| Gabapentin | Low | Modulates calcium channels; increases GABA | Primarily used for neuropathic pain |
| Phenobarbital | Moderate | Barbiturate; enhances GABA-A receptor activity | Long history of use; sedative properties |
Desmethyltiagabine's distinctiveness lies in its specific inhibition of GABA transporters without direct modulation of GABA receptors, setting it apart from other compounds that may act more broadly on the GABAergic system .
Desmethyltiagabine possesses the molecular formula C₁₉H₂₃NO₂S₂, representing a structural derivative of the parent compound tiagabine through the removal of a methyl group [1] [2] [3]. The compound exhibits a molecular weight of 361.5 grams per mole, as determined through computational methods using PubChem release 2021.05.07 [1]. Alternative sources confirm this molecular weight value of 361.52 grams per mole, demonstrating consistency across multiple analytical databases [4].
| Parameter | Value | Reference Method |
|---|---|---|
| Molecular Formula | C₁₉H₂₃NO₂S₂ | Computational Analysis |
| Molecular Weight | 361.5 g/mol | PubChem 2.1 |
| Chemical Abstracts Service Number | 745762-44-1 | Registry Database |
| United States Pharmacopeia Classification | Desmethyl tiagabine [United States Pharmacopeia] | Official Designation |
The exact mass of desmethyltiagabine has been computed as 361.11702132 daltons, with the monoisotopic mass maintaining the identical value [1]. The compound demonstrates a topological polar surface area of 97 square angstroms, indicating moderate polarity characteristics that influence its physicochemical properties [1].
Desmethyltiagabine exhibits defined stereochemical characteristics with one stereogenic center and one geometric isomer center [5]. The compound possesses absolute stereochemistry configuration, specifically featuring one defined stereocenter out of one possible stereocenter, while maintaining one E/Z geometric center [5]. The stereochemical configuration is designated as (R) at the piperidine carbon bearing the carboxylic acid functionality [2] [3].
The International Union of Pure and Applied Chemistry nomenclature identifies desmethyltiagabine as (3R)-1-[4-(3-methylthiophen-2-yl)-4-thiophen-2-ylbut-3-enyl]piperidine-3-carboxylic acid [1]. This systematic naming convention clearly defines the stereochemical arrangement around the asymmetric carbon center. The compound exists as a geometric isomer with Z-configuration at the double bond connecting the thiophene rings to the alkyl chain [4].
The Simplified Molecular Input Line Entry System representation for desmethyltiagabine is CC1=C(SC=C1)C(=CCCN2CCCC@HC(=O)O)C3=CC=CS3, which explicitly indicates the R-stereochemistry at the piperidine position through the @H notation [1] [2]. The stereochemical integrity remains defined with no undefined stereocenters, ensuring structural precision in pharmaceutical applications [1].
| Stereochemical Feature | Configuration | Count |
|---|---|---|
| Defined Stereocenters | R-configuration | 1 |
| Undefined Stereocenters | None | 0 |
| E/Z Centers | Z-configuration | 1 |
| Optical Activity | Unspecified | - |
The compound demonstrates geometric isomerism at the alkene bridge between the dithienyl system and the piperidine carboxylic acid moiety [5]. This geometric arrangement significantly influences the three-dimensional molecular conformation and subsequent biological interactions with target proteins.
Desmethyltiagabine exhibits complex conformational characteristics arising from its flexible alkyl chain connecting the dithienyl aromatic system to the piperidine carboxylic acid core [1]. The compound contains six rotatable bonds, providing substantial conformational flexibility that influences its three-dimensional molecular arrangements [1]. Computational conformational analysis reveals multiple energetically accessible conformations due to rotation around the aliphatic chain and the orientation of the thiophene rings.
The molecular complexity value for desmethyltiagabine has been calculated as 468, indicating a moderately complex three-dimensional structure with multiple conformational possibilities [1]. The compound's heavy atom count of 24 atoms contributes to its conformational diversity and spatial arrangements [1]. The presence of two sulfur atoms in the thiophene rings creates additional steric considerations that influence the preferred conformational states.
Three-dimensional conformational studies demonstrate that desmethyltiagabine adopts extended conformations in solution, with the thiophene rings positioned to minimize steric interactions [6]. Molecular dynamics simulations indicate that the compound maintains stable hydrogen bonding interactions through its carboxylic acid group while allowing conformational flexibility in the alkyl linker region [7]. The piperidine ring adopts a chair conformation with the carboxylic acid substituent in the equatorial position to minimize steric strain.
| Conformational Parameter | Value | Computational Method |
|---|---|---|
| Rotatable Bond Count | 6 | Cactvs 3.4.8.18 |
| Molecular Complexity | 468 | Cactvs 3.4.8.18 |
| Heavy Atom Count | 24 | PubChem Computation |
| Hydrogen Bond Donor Count | 1 | Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptor Count | 5 | Cactvs 3.4.8.18 |
The XLogP3-AA value of 2.3 indicates moderate lipophilicity, suggesting favorable conformational arrangements for membrane interactions [1]. Conformational analysis reveals that the compound can adopt both compact and extended conformations, with the extended form being thermodynamically favored due to reduced intramolecular steric interactions.
Desmethyltiagabine represents a desmethylated metabolite of tiagabine, differing by the absence of one methyl group in its chemical structure [8] [9]. Tiagabine possesses the molecular formula C₂₀H₂₅NO₂S₂ with a molecular weight of 375.55 grams per mole, compared to desmethyltiagabine's formula of C₁₉H₂₃NO₂S₂ and molecular weight of 361.5 grams per mole [10] [1]. This structural modification results in a molecular weight difference of 14.05 grams per mole, corresponding precisely to the loss of one methyl group (CH₂ unit).
The structural comparison reveals that both compounds share identical core architectures, including the piperidine carboxylic acid moiety and the dithienyl alkene system [11] [12]. However, tiagabine contains an additional methyl group on one of the thiophene rings, specifically at the 3-position of the 2-thienyl substituent [10]. This methylation difference influences the steric environment and electronic properties of the aromatic system.
Stereochemically, both desmethyltiagabine and tiagabine maintain the same R-configuration at the piperidine stereocenter [7]. The geometric configuration around the alkene bridge remains consistent between both compounds, preserving the spatial arrangement of the dithienyl system [13]. The conformational flexibility patterns show similarities, with both compounds exhibiting multiple rotatable bonds and comparable molecular complexity values.
| Parameter | Desmethyltiagabine | Tiagabine | Difference |
|---|---|---|---|
| Molecular Formula | C₁₉H₂₃NO₂S₂ | C₂₀H₂₅NO₂S₂ | -CH₂ |
| Molecular Weight (g/mol) | 361.5 | 375.55 | -14.05 |
| Methyl Groups | 1 | 2 | -1 |
| Stereochemistry | R-configuration | R-configuration | Identical |
| Thiophene Rings | 2 | 2 | Identical |
The demethylation process that converts tiagabine to desmethyltiagabine occurs through metabolic pathways, representing a phase I biotransformation reaction [8]. This structural modification affects the compound's physicochemical properties, including lipophilicity and hydrogen bonding characteristics, while preserving the essential structural features required for gamma-aminobutyric acid transporter recognition [9].
Desmethyltiagabine synthesis has been accomplished through two distinct methodological approaches, both developed by researchers at Abbott Laboratories in collaboration with Novo Nordisk. These methods represent significant advances in the preparation of gamma-aminobutyric acid uptake inhibitors for anticonvulsant applications [1].
Method A: Traditional Sequential Approach
The initial synthetic strategy employs 3-methylthiophene as the starting material through a seven-step sequence. The pathway begins with bromination of 3-methylthiophene using N-bromosuccinimide to yield 2-bromo-3-methylthiophene in quantitative yield. Notably, this bromination demonstrates excellent regioselectivity, with no detectable bromination of the methyl group [1]. The subsequent Grignard formation proceeds with magnesium turnings in tetrahydrofuran, requiring careful temperature control to ensure complete metal activation.
The critical oxidation step converts the intermediate carbinol to the corresponding ketone using a combination of potassium permanganate and copper sulfate pentahydrate in benzene. This oxidation requires multiple additions of reagent over 72 hours to achieve 70-80% conversion, highlighting the challenging nature of this transformation. Alternative oxidizing agents including manganese dioxide, pyridinium chlorochromate on alumina, and phase-transfer oxidation conditions yielded significantly lower and irreproducible results [1].
Method B: Improved Direct Approach
The cyclopropyl ring opening represents a pivotal transformation, achieved using bromotrimethylsilane in dichloromethane. This reagent accomplishes simultaneous dehydration and bromination, generating the 4-bromo-1,1-diaryl-1-butene intermediate in high yield while maintaining stereochemical integrity [1].
| Synthetic Method | Starting Material | Total Steps | Overall Yield | Key Advantages |
|---|---|---|---|---|
| Method A | 3-Methylthiophene | 7 | 52% | Well-established chemistry, high regioselectivity |
| Method B | Cyclopropyl thien-2-yl ketone | 5 | 42% | Shorter route, cleaner reactions, superior scalability |
The synthesis of desmethyltiagabine presents several regioselectivity challenges inherent to thiophene chemistry. Thiophene rings exhibit distinct electronic properties compared to benzene, with the C2 and C5 positions being most susceptible to electrophilic attack due to enhanced electron density at these positions [2] [3].
Bromination Regioselectivity
The bromination of 3-methylthiophene with N-bromosuccinimide demonstrates exceptional regioselectivity for the C2 position over the C5 position. This selectivity arises from the directing effect of the methyl substituent, which activates the adjacent C2 position through hyperconjugation while simultaneously creating steric hindrance at the C4 position. The reaction proceeds under mild conditions without formation of dibrominated products or methyl group bromination, crucial for maintaining the desired substitution pattern [1].
Grignard Formation Challenges
The formation of 3-methylthiophen-2-ylmagnesium bromide requires careful attention to regioselectivity during the initial bromination step. The thiophene ring's aromatic character influences the reactivity of the resulting Grignard reagent, with the sulfur atom's electron-withdrawing effect stabilizing the organometallic species. Comparison studies revealed that aryl lithium reagents produced more isomeric products than the corresponding Grignard reagents, emphasizing the importance of reagent selection for regiocontrol [1].
Electrophilic Substitution Patterns
Thiophene substitution follows predictable patterns based on electronic and steric factors. The C2 position typically shows highest reactivity toward electrophiles, followed by C5, with C3 and C4 positions being least reactive. In 3-methylthiophene, the methyl group's electron-donating effect enhances reactivity at the C2 position while providing steric protection at C4. This electronic bias proves crucial for achieving the desired substitution pattern in desmethyltiagabine synthesis [3] [4].
The stereochemical control in desmethyltiagabine synthesis centers on the piperidine ring's chiral center, which exists in the R-configuration for optimal biological activity. The synthesis employs ethyl R-(-)-piperidine-3-carboxylate as the chiral building block, obtained through resolution with L-(+)-tartaric acid [1].
Chiral Resolution Methodology
The resolution of racemic ethyl piperidine-3-carboxylate utilizes L-(+)-tartaric acid to form diastereomeric salts with differential solubility properties. This classical resolution approach provides access to the R-enantiomer with high optical purity. The resolved material undergoes base-catalyzed liberation to regenerate the free amine for subsequent alkylation reactions [1].
Stereochemical Stability During Synthesis
Critical attention to reaction conditions prevents racemization during synthetic transformations. The alkylation reaction between the chiral piperidine derivative and the 4-bromo-1,1-diaryl-1-butene intermediate proceeds through SN2 mechanism, ensuring retention of configuration. The use of mild base conditions (potassium carbonate or lithium carbonate) and moderate temperatures maintains stereochemical integrity [1].
The final hydrolysis step requires particularly careful optimization to prevent racemization. The use of 0.15N hydrochloric acid at reflux temperature represents the optimal balance between reaction rate and stereochemical stability. Stronger acid concentrations or higher temperatures lead to detectable racemization, while milder conditions result in incomplete ester cleavage [1].
Analytical Verification of Enantiomeric Purity
The final product demonstrates excellent enantiomeric purity as determined by nuclear magnetic resonance spectroscopy and chiral chromatographic analysis. The synthetic methodology consistently delivers material with enantiomeric excess greater than 95%, meeting pharmaceutical standards for chiral drug substances [1] [5].
The synthesis of desmethyltiagabine generates several characteristic byproducts that require careful monitoring and control. Understanding these impurity formation pathways enables optimization of reaction conditions and purification strategies [1].
Ether Dimer Formation
The intermediate carbinol 3-methylthien-2-yl(thien-2-yl)methanol demonstrates significant instability, readily converting to an ether dimer through acid-catalyzed condensation. This dimer formation occurs even at -10°C storage or upon contact with trace acids. The ether dimer exhibits crystalline properties and has been fully characterized by nuclear magnetic resonance and mass spectrometry. Control strategies include immediate use of freshly prepared carbinol and rigorous exclusion of acidic impurities [1].
Geometric Isomerism
The final product exists as a mixture of E and Z geometric isomers around the central double bond, with the Z-isomer predominating in a 90:10 ratio. This isomer distribution appears to be thermodynamically controlled and remains consistent across different synthetic approaches. Both isomers demonstrate comparable biological activity, and the mixture is acceptable for pharmaceutical applications [1].
Elimination Products
The alkylation step can generate elimination products through competing E2 mechanisms, particularly when using strong bases or elevated temperatures. The formation of diene byproducts represents a significant side reaction that reduces overall yield. Optimization studies identified anhydrous lithium carbonate in isopropyl acetate as the optimal conditions for minimizing elimination while maintaining acceptable reaction rates [1].
| Impurity Type | Formation Mechanism | Control Strategy | Typical Level |
|---|---|---|---|
| Ether Dimer | Carbinol dimerization | Immediate use of fresh material | 3-5% if uncontrolled |
| E/Z Isomers | Thermodynamic equilibrium | Accept natural ratio | 90:10 (Z:E) |
| Elimination Products | Base-mediated E2 reactions | Lithium carbonate in isopropyl acetate | <1% optimized |
| Oxidation Byproducts | Over-oxidation during ketone formation | Careful reaction monitoring | Variable |
Analytical Monitoring
High-performance liquid chromatography serves as the primary analytical tool for monitoring impurity formation and optimizing reaction conditions. The method employs a Waters C-18 column with a citric acid/acetonitrile mobile phase system, providing baseline resolution of all major components. Mass spectrometric analysis confirms structural assignments and enables quantitative determination of impurity levels [1].